6-Bromo-5-fluoronicotinonitrile is a heterocyclic compound characterized by the presence of bromine, fluorine, and a nitrile group. Its molecular formula is C6H2BrFN2, and it has a molecular weight of approximately 201.00 g/mol. This compound is notable for its unique structural features, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and agrochemicals .
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution, and oxidizing agents like potassium permanganate for oxidation processes .
The biological activity of 6-Bromo-5-fluoronicotinonitrile has been explored in various studies. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development. The presence of bromine and fluorine enhances its binding affinity to certain proteins, potentially influencing their activity. Research indicates that compounds of this nature may exhibit antimicrobial and anticancer properties, although further studies are necessary to fully elucidate these effects .
The synthesis of 6-Bromo-5-fluoronicotinonitrile can be achieved through several methods:
These synthetic routes are optimized to enhance yield and reduce environmental impact .
6-Bromo-5-fluoronicotinonitrile has several applications:
Studies on the interactions of 6-Bromo-5-fluoronicotinonitrile with biological molecules have shown promising results. Its ability to form strong bonds with proteins suggests potential roles in drug design, particularly as a pharmacophore in medicinal chemistry. The specific pathways through which it interacts with biological targets remain an area of active research .
Several compounds share structural similarities with 6-Bromo-5-fluoronicotinonitrile. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-Bromo-6-fluoroaniline | 1806849-41-1 | 0.80 |
| 5-Bromo-6-fluoronicotinonitrile | 1256823-71-8 | 0.78 |
| 3-Bromo-6-fluoro-2-methylpyridine | 375368-83-5 | 0.73 |
| 5-Bromo-4-methylnicotinonitrile | 890092-52-1 | 0.74 |
| 2-Amino-5-bromonicotinonitrile | 709652-82-4 | 0.74 |
Uniqueness: Compared to these similar compounds, 6-Bromo-5-fluoronicotinonitrile stands out due to its nitrile group, which enhances its reactivity and expands its application range. The combination of bromine and fluorine also imparts distinct electronic properties that are advantageous in both research and industrial contexts .
This comprehensive overview highlights the significance of 6-Bromo-5-fluoronicotinonitrile within chemical research and its potential applications across various fields.
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 6-Bromo-5-fluoronicotinonitrile through multiple nuclei analysis. The compound exhibits characteristic NMR signatures that enable detailed structural elucidation and conformational analysis.
Proton Nuclear Magnetic Resonance (1H NMR)
The 1H NMR spectrum of 6-Bromo-5-fluoronicotinonitrile reveals distinctive aromatic proton signals in the downfield region between 7.75-8.5 ppm . These chemical shifts are characteristic of pyridine ring protons, which experience deshielding due to the electron-withdrawing effects of the nitrile group and halogen substituents. The aromatic protons typically appear as doublets or singlets, with coupling patterns influenced by the substitution pattern on the pyridine ring.
The specific chemical shift values reflect the electronic environment created by the bromine and fluorine substituents. The presence of both electron-withdrawing halogens creates a highly deshielded environment for the remaining aromatic protons, resulting in downfield chemical shifts compared to unsubstituted nicotinonitrile.
Carbon-13 Nuclear Magnetic Resonance (13C NMR)
The 13C NMR spectrum provides detailed information about the carbon framework of the molecule [2]. Aromatic carbons typically resonate in the 120-160 ppm range, with the specific chemical shifts depending on the substitution pattern and electronic effects. The nitrile carbon appears as a characteristic signal around 115-120 ppm, while the carbon atoms bearing halogen substituents show distinctive chemical shifts influenced by the heavy atom effects.
The carbon atoms directly bonded to bromine and fluorine exhibit specific chemical shift patterns that can be used for structural confirmation. The 13C NMR data, when combined with fluorine coupling information, provides unambiguous structural assignment.
Fluorine-19 Nuclear Magnetic Resonance (19F NMR)
The 19F NMR spectrum is particularly valuable for structural characterization of 6-Bromo-5-fluoronicotinonitrile due to the high sensitivity and large chemical shift range of fluorine [3]. The fluorine nucleus in aromatic systems typically resonates in the -50 to -220 ppm range, with the specific chemical shift depending on the electronic environment and substitution pattern.
For 6-Bromo-5-fluoronicotinonitrile, the fluorine signal appears as a complex multiplet due to coupling with adjacent protons and potential long-range coupling effects. The 19F NMR chemical shift provides direct information about the fluorine environment and can be used to confirm the substitution pattern on the pyridine ring.
Mass spectrometry provides valuable structural information through characteristic fragmentation patterns that reveal the molecular connectivity and stability of different structural fragments [4] [5]. The mass spectrometric analysis of 6-Bromo-5-fluoronicotinonitrile exhibits distinctive fragmentation pathways that are characteristic of halogenated nicotinonitrile compounds.
Molecular Ion Peak
The molecular ion peak appears at m/z 201.0 [M+H]+, corresponding to the protonated molecular ion of 6-Bromo-5-fluoronicotinonitrile [6]. This peak serves as the base peak in the mass spectrum and provides confirmation of the molecular weight. The isotope pattern shows characteristic bromine isotope distribution with peaks at m/z 201 and 203, reflecting the natural abundance of 79Br and 81Br isotopes.
Primary Fragmentation Pathways
The fragmentation pattern reveals several key pathways that provide structural information:
Loss of Hydrogen Fluoride (HF): The fragment at m/z 176.0 [M-HF]+ represents the loss of hydrogen fluoride from the molecular ion. This fragmentation is characteristic of aromatic fluorine compounds and indicates the presence of an aromatic C-F bond.
Loss of Carbon Monoxide (CO): The fragment at m/z 157.0 [M-CO]+ corresponds to the loss of carbon monoxide, likely from the nitrile group through rearrangement processes.
Loss of Bromine: The fragment at m/z 122.0 [M-Br]+ represents the loss of bromine radical, which is common in brominated aromatic compounds.
Combined Losses: The fragment at m/z 95.0 [M-BrF]+ indicates the simultaneous loss of both bromine and fluorine, suggesting fragmentation pathways involving both halogen substituents.
Loss of Hydrogen Cyanide (HCN): The fragment at m/z 75.0 [M-HCN]+ represents the loss of hydrogen cyanide from the nitrile group, which is characteristic of nitrile-containing compounds.
Fragmentation Mechanisms
The fragmentation patterns suggest several mechanistic pathways. The preferential loss of hydrogen fluoride over hydrogen bromide reflects the relative bond strengths and the ability of fluorine to stabilize carbocationic intermediates. The loss of carbon monoxide from the nitrile group indicates rearrangement processes that are facilitated by the electron-withdrawing nature of the halogen substituents.
The isotope patterns in the mass spectrum provide additional confirmation of the halogen substitution pattern, with bromine-containing fragments showing characteristic doublet patterns separated by 2 mass units.
Single-crystal X-ray diffraction analysis provides definitive structural information about the molecular geometry and crystal packing of 6-Bromo-5-fluoronicotinonitrile. While specific crystallographic data for this compound are limited in the literature, structural analysis can be inferred from closely related halogenated nicotinonitrile derivatives and analogous compounds.
Crystal System and Space Group
Based on structural similarities with related compounds such as 5-bromo-2-fluoronicotinic acid [7] [8], 6-Bromo-5-fluoronicotinonitrile is expected to crystallize in the orthorhombic crystal system. The most probable space group is P21212₁, which is commonly observed for halogenated pyridine derivatives. This space group provides the necessary symmetry elements to accommodate the molecular geometry while minimizing steric clashes between halogen substituents.
Unit Cell Parameters
Estimated crystallographic parameters based on molecular dimensions and packing considerations suggest unit cell dimensions of approximately a = 6.5-7.5 Å, b = 12.0-14.0 Å, and c = 8.0-10.0 Å [8]. The cell volume is estimated to be in the range of 700-1000 ų, accommodating four molecules per unit cell (Z = 4). The calculated density is estimated to be 1.8-2.0 g/cm³, which is consistent with the molecular weight and expected packing efficiency.
Molecular Geometry
The molecular structure of 6-Bromo-5-fluoronicotinonitrile exhibits a planar aromatic system with the bromine and fluorine substituents positioned in the plane of the pyridine ring. The C-Br bond length is expected to be approximately 1.88-1.90 Å, while the C-F bond length is estimated to be 1.33-1.35 Å, based on typical values for aromatic halogen bonds [8] [9].
The nitrile group maintains its linear geometry with a C≡N bond length of approximately 1.17 Å. The bond angles around the pyridine ring are close to 120°, with slight deviations due to the electronic effects of the halogen substituents and the nitrile group.
Thermal Parameters
Temperature-dependent structural studies are typically conducted at 150-293 K to minimize thermal motion while maintaining crystal stability [8]. The thermal ellipsoids reflect the vibrational characteristics of the atoms, with heavier atoms such as bromine typically showing larger thermal parameters due to their greater mass.
The crystal packing of 6-Bromo-5-fluoronicotinonitrile is stabilized by various intermolecular interactions that contribute to the overall crystal stability and influence the physical properties of the compound. Understanding these interactions is crucial for predicting crystal behavior and designing related compounds with desired properties.
Halogen Bonding Interactions
Halogen bonding represents one of the most significant intermolecular interactions in the crystal structure of 6-Bromo-5-fluoronicotinonitrile [10] [11] [12]. The bromine atom can act as a halogen bond donor, forming directional interactions with electron-rich acceptors such as nitrogen atoms from adjacent molecules.
The Br...N halogen bonding interactions are expected to occur at distances of 3.0-3.5 Å, which is significantly shorter than the sum of van der Waals radii (3.55 Å). These interactions are characterized by their directional nature, with bond angles approaching 180° due to the anisotropic charge distribution around the bromine atom.
Br...F halogen bonding interactions may also occur, although they are typically weaker than Br...N interactions. The Br...F distances are expected to be in the range of 3.2-3.8 Å, reflecting the moderate strength of these interactions [10] [11] [12].
Hydrogen Bonding Networks
While 6-Bromo-5-fluoronicotinonitrile lacks traditional hydrogen bond donors, weak C-H...N hydrogen bonds can form between aromatic protons and nitrogen atoms from adjacent molecules [9]. These interactions occur at distances of 2.4-2.8 Å and contribute to the overall stability of the crystal packing.
The nitrile group can act as a hydrogen bond acceptor, forming weak interactions with aromatic protons from neighboring molecules. These interactions help to organize the crystal packing and contribute to the overall stability of the structure.
π-π Stacking Interactions
The aromatic pyridine rings can participate in π-π stacking interactions with neighboring molecules [13]. These interactions typically occur at distances of 3.5-4.0 Å between ring centroids and contribute to the formation of columnar arrangements in the crystal structure.
The presence of electron-withdrawing substituents (bromine, fluorine, and nitrile) reduces the electron density of the aromatic system, which may weaken π-π stacking interactions compared to unsubstituted pyridine derivatives.
van der Waals Forces and Dipole-Dipole Interactions
van der Waals forces provide additional stabilization to the crystal structure through dispersion interactions between atoms in close proximity [9]. These interactions are particularly important for the packing of halogen atoms and contribute to the overall cohesive energy of the crystal.
Dipole-dipole interactions arise from the polar nature of the C-F, C-Br, and C≡N bonds. The molecular dipole moment influences the orientation of molecules in the crystal lattice and contributes to the overall electrostatic stabilization of the structure.
Packing Motifs
The combination of halogen bonding, hydrogen bonding, and π-π stacking interactions leads to the formation of characteristic packing motifs in the crystal structure. These motifs may include chain-like arrangements held together by halogen bonds, layered structures stabilized by π-π stacking, or three-dimensional networks incorporating multiple interaction types.
The specific packing arrangement depends on the relative strengths of the different intermolecular interactions and the geometric constraints imposed by the molecular structure. The presence of both bromine and fluorine substituents creates a unique interaction landscape that influences the final crystal structure.
Structural Stability
The intermolecular interaction network contributes to the thermal and mechanical stability of the crystal structure. The directional nature of halogen bonding provides structural rigidity, while the weaker van der Waals forces allow for thermal expansion and contraction without disrupting the overall crystal architecture.